molecular formula C6H8Cl2O2S B096795 3,3'-Thiodipropionyl dichloride CAS No. 18733-39-6

3,3'-Thiodipropionyl dichloride

Cat. No. B096795
CAS RN: 18733-39-6
M. Wt: 215.1 g/mol
InChI Key: AFTXVIIXNFSATO-UHFFFAOYSA-N
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Description

‘3,3’-Thiodipropionyl dichloride’ is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of thiodipropionic acid and is used in various research applications, including as a cross-linking agent, a precursor for polymer synthesis, and as a reagent for the detection of amino acids.

Scientific Research Applications

‘3,3’-Thiodipropionyl dichloride’ has various scientific research applications, including as a cross-linking agent, a precursor for polymer synthesis, and as a reagent for the detection of amino acids. This compound is widely used in the synthesis of polymeric materials due to its ability to cross-link various polymers, resulting in improved mechanical properties. Additionally, ‘3,3’-Thiodipropionyl dichloride’ is used in the detection of amino acids, where it reacts with amino acids to form a yellow-colored compound, which can be detected using various analytical techniques.

Mechanism Of Action

The mechanism of action of ‘3,3’-Thiodipropionyl dichloride’ is complex and involves the formation of various intermediates. In the presence of water, ‘3,3’-Thiodipropionyl dichloride’ hydrolyzes to form thiodipropionic acid, which can then react with various compounds, including amino acids and polymers, to form cross-linked products. The reaction between ‘3,3’-Thiodipropionyl dichloride’ and amino acids results in the formation of a yellow-colored compound, which can be detected using various analytical techniques.

Biochemical And Physiological Effects

‘3,3’-Thiodipropionyl dichloride’ has no known biochemical or physiological effects on living organisms. However, this compound is highly reactive and can cause severe skin and eye irritation upon contact. Therefore, appropriate safety precautions should be taken while handling this compound.

Advantages And Limitations For Lab Experiments

‘3,3’-Thiodipropionyl dichloride’ has various advantages and limitations for lab experiments. One of the significant advantages of this compound is its ability to cross-link various polymers, resulting in improved mechanical properties. Additionally, ‘3,3’-Thiodipropionyl dichloride’ is highly reactive and can be used in various analytical techniques, including the detection of amino acids. However, this compound is highly reactive and requires appropriate safety precautions while handling. Additionally, the synthesis of ‘3,3’-Thiodipropionyl dichloride’ requires a high degree of precision, and the purity of the final product can be affected by various factors.

Future Directions

There are various future directions for the use of ‘3,3’-Thiodipropionyl dichloride’ in scientific research. One of the significant future directions is the use of this compound in the synthesis of new polymeric materials with improved mechanical properties. Additionally, ‘3,3’-Thiodipropionyl dichloride’ can be used in the development of new analytical techniques for the detection of amino acids and other compounds. Furthermore, the use of ‘3,3’-Thiodipropionyl dichloride’ in the synthesis of new compounds with potential biological activity is an area of active research. Overall, ‘3,3’-Thiodipropionyl dichloride’ has significant potential for various scientific research applications and is an area of active research.
Conclusion
‘3,3’-Thiodipropionyl dichloride’ is a unique chemical compound that has various scientific research applications, including as a cross-linking agent, a precursor for polymer synthesis, and as a reagent for the detection of amino acids. This compound is highly reactive and requires appropriate safety precautions while handling. Additionally, the synthesis of ‘3,3’-Thiodipropionyl dichloride’ requires a high degree of precision to ensure the purity of the final product. The future directions for the use of ‘3,3’-Thiodipropionyl dichloride’ in scientific research include the synthesis of new polymeric materials, the development of new analytical techniques, and the synthesis of new compounds with potential biological activity. Overall, ‘3,3’-Thiodipropionyl dichloride’ has significant potential for various scientific research applications and is an area of active research.

Synthesis Methods

‘3,3’-Thiodipropionyl dichloride’ can be synthesized using thiodipropionic acid and thionyl chloride. The reaction takes place in anhydrous conditions and requires a high degree of precision to ensure the purity of the final product. The synthesis method involves the addition of thionyl chloride to thiodipropionic acid, followed by heating the mixture to a specific temperature. The reaction is then allowed to proceed for a specific period, and the resulting product is purified using various techniques, including distillation and chromatography.

properties

IUPAC Name

3-(3-chloro-3-oxopropyl)sulfanylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2S/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTXVIIXNFSATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172044
Record name 3,3'-Thiodipropionyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Thiodipropionyl dichloride

CAS RN

18733-39-6
Record name 3,3′-Thiobis[propanoyl chloride]
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Record name 3,3'-Thiodipropionyl dichloride
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Record name 3,3'-Thiodipropionyl dichloride
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Record name 3,3'-thiodipropionyl dichloride
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Record name 3,3'-THIODIPROPIONYL DICHLORIDE
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